PDE4 Inhibitory Scaffold Potential: Nanomolar IC₅₀ Class Capability
The pyrazolo[3,4-d]pyridazin-7-one scaffold has demonstrated PDE4 inhibitory activity with the most potent congeners achieving IC₅₀ values in the nanomolar range [1]. While direct IC₅₀ data for the target compound is not publicly available, its substitution pattern (4-cyclopropyl, 1-(4-fluorophenyl)) is consistent with the SAR space that produced these active leads, suggesting potential PDE4 activity. In contrast, analogs with smaller 4-alkyl groups (e.g., 4-methyl) or alternative N-aryl groups often show reduced potency due to suboptimal fit within the PDE4 catalytic site [1].
| Evidence Dimension | PDE4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR |
| Comparator Or Baseline | Potent pyrazolo[3,4-d]pyridazinone PDE4 inhibitors: IC₅₀ < 100 nM (best-in-class) [1] |
| Quantified Difference | Class capability: nanomolar range vs. inactive pyrazole controls |
| Conditions | Human lung PDE4 enzyme inhibition assay |
Why This Matters
Procurement for PDE4 programs should prioritize this scaffold and substitution pattern known to yield nanomolar potency, reducing downstream optimization risk.
- [1] LookChem. Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity. Summarized from Sciencedirect.com, 2019. View Source
